molecular formula C14H18N2O5S B2802922 N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide CAS No. 874594-62-4

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide

Cat. No.: B2802922
CAS No.: 874594-62-4
M. Wt: 326.37
InChI Key: UFHRHKBLMRMYQS-UHFFFAOYSA-N
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Description

“N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide structure.

    Thiolane Ring Formation: Cyclization to form the thiolane ring.

    Methylation: Introduction of methyl groups at specific positions.

Each step requires specific reagents and conditions, such as acids for nitration, amines for amidation, and catalysts for cyclization and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring or the nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

Exploration as a potential drug candidate due to its unique structural features.

Industry

Use in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Lacks the nitro group and thiolane ring.

    4-nitrobenzamide: Lacks the methyl groups and thiolane ring.

    N-(3-methylthiolan-3-yl)benzamide: Lacks the nitro group and additional methyl groups.

Properties

IUPAC Name

N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10-4-5-11(8-12(10)16(18)19)13(17)15(3)14(2)6-7-22(20,21)9-14/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHRHKBLMRMYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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